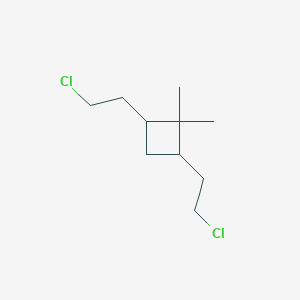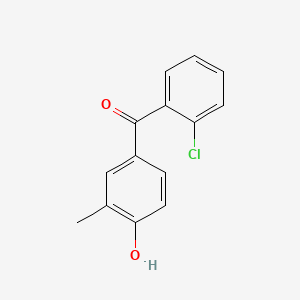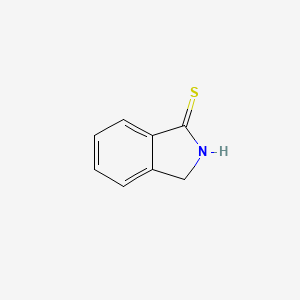![molecular formula C22H30N2O B14739699 4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol CAS No. 6320-25-8](/img/structure/B14739699.png)
4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol is a chemical compound with the molecular formula C22H30N2O It is known for its complex structure, which includes a piperazine ring substituted with a diphenylmethyl group and a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of diphenylmethyl chloride with 3-methylpiperazine in the presence of a base to form the diphenylmethyl-substituted piperazine. This intermediate is then reacted with butan-1-ol under specific conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or block receptor sites, thereby altering cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(1RS)-1-[4-(1,1-Dimethylethyl)-phenyl]-4-[4-(diphenylmethyl)piperidin-1-yl]butan-1-ol: This compound shares a similar piperidine structure but differs in the substitution pattern.
N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(6-methyl-3-pyridyl)acrylamide: Another related compound with a different functional group attached to the piperazine ring.
Uniqueness
4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol is unique due to its specific substitution pattern and the presence of both a piperazine ring and a butanol chain
Properties
CAS No. |
6320-25-8 |
|---|---|
Molecular Formula |
C22H30N2O |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
4-(4-benzhydryl-3-methylpiperazin-1-yl)butan-1-ol |
InChI |
InChI=1S/C22H30N2O/c1-19-18-23(14-8-9-17-25)15-16-24(19)22(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-7,10-13,19,22,25H,8-9,14-18H2,1H3 |
InChI Key |
KNCBCVCTBDGVSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


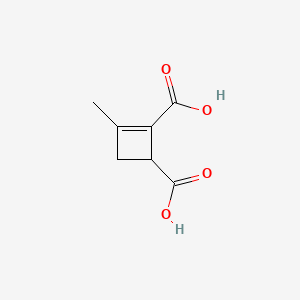
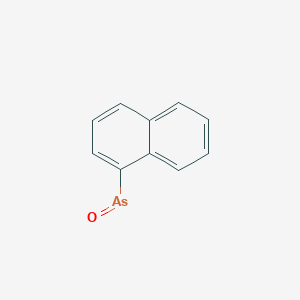

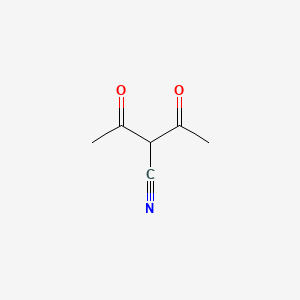
![N-[1-[4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]ethyl]nonanamide](/img/structure/B14739637.png)
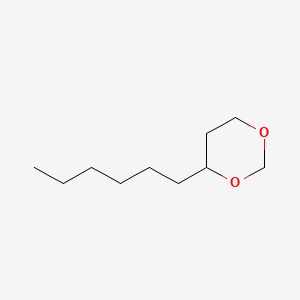
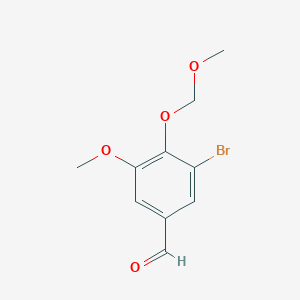
![diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate](/img/structure/B14739668.png)

